
(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine compound that features a benzyl carbamate (Cbz) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,6-dimethyl-5-hepten-1-ol.
Protection: The hydroxyl group of the precursor is protected using a benzyl chloroformate (Cbz-Cl) reagent under basic conditions to form the corresponding carbamate.
Amination: The protected intermediate is then subjected to amination reactions using appropriate amine sources and catalysts to introduce the amine functionality.
Industrial Production Methods
Industrial production of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine may involve optimized large-scale synthesis protocols that ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the Cbz protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), various nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with different protecting groups
Applications De Recherche Scientifique
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes by binding to active sites or altering receptor activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Boc-2,6-dimethyl-5-hepten-1-amine: Similar structure with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(S)-N-Cbz-2,6-dimethyl-5-hepten-1-amine: Enantiomer of the compound with opposite chirality.
®-N-Cbz-2,6-dimethyl-5-heptan-1-amine: Similar structure but with a saturated heptane chain instead of a heptene chain.
Uniqueness
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
benzyl N-(2,6-dimethylhept-5-enyl)carbamate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |
Clé InChI |
ABJFNMOONXWQRI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


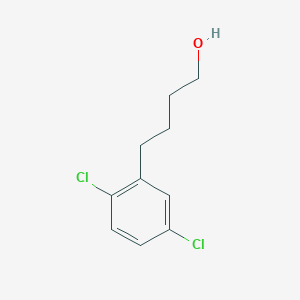
![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)



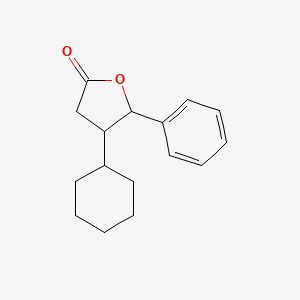
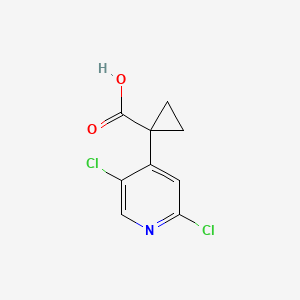

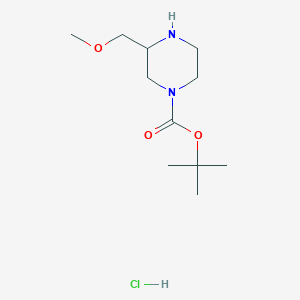

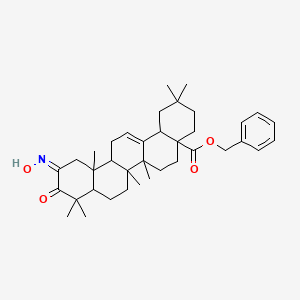


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
